molecular formula C12H15NO3 B1285110 3-(Butyrylamino)-4-methylbenzoic acid CAS No. 915921-48-1

3-(Butyrylamino)-4-methylbenzoic acid

Cat. No. B1285110
M. Wt: 221.25 g/mol
InChI Key: QAVYNANBVVTTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butyrylamino)-4-methylbenzoic acid is a compound of interest in pharmaceutical research due to its potential as an intermediate in the synthesis of various drugs. While the provided papers do not directly discuss 3-(Butyrylamino)-4-methylbenzoic acid, they do provide insights into closely related compounds and their synthesis, structure, and properties, which can be informative for understanding the target compound.

Synthesis Analysis

The synthesis of related compounds such as methyl 4-butyrylamino-3-methyl-5-aminobenzoate and methyl 4-butyrylamino-3-methyl-5-nitrobenzoate has been described using a variety of methods. For instance, a convenient process for synthesizing methyl 4-butyrylamino-3-methyl-5-aminobenzoate involves nitration followed by reduction, with an overall yield of 72% . An improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate has been reported, which involves the preparation of methyl 4-butyrylamino-3-methylbenzoate from methyl 4-amino-3-methylbenzoate and butyryl chloride, followed by nitration at low temperatures, achieving an 88% yield . These methods highlight the importance of optimizing reaction conditions to achieve high yields and efficiency in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined and showed that the benzene ring experiences some out-of-plane distortion, which is relieved by in-plane bond stretching and angular distortions . Although this compound is not the same as 3-(Butyrylamino)-4-methylbenzoic acid, the structural analysis provides valuable information on how substituents can affect the overall geometry of the benzene ring.

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored, such as the nitration and reduction steps in the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate . Additionally, the electrochemical study of 3,4-dihydroxybenzoic acid and its reaction with 4-hydroxycoumarin to produce coumestan derivatives provides insight into the types of reactions that benzoic acid derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis processes. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate reveals intramolecular hydrogen bonding, which can influence the compound's solubility and stability . The synthesis processes described in the papers also suggest that the related compounds are stable under certain reaction conditions, which is important for their potential use as pharmaceutical intermediates .

Safety And Hazards

The safety data sheet for a similar compound, Hydrocinnamic acid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

The future directions for “3-(Butyrylamino)-4-methylbenzoic acid” could involve its potential applications in various fields. For instance, it could be used in the synthesis of new compounds, in pharmaceutical applications, or in the development of new chemical processes .

properties

IUPAC Name

3-(butanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYNANBVVTTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589300
Record name 3-Butanamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butyrylamino)-4-methylbenzoic acid

CAS RN

915921-48-1
Record name 3-Butanamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.